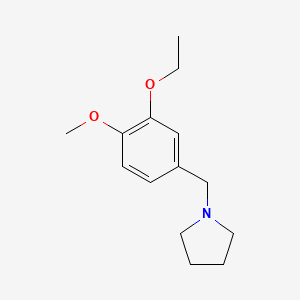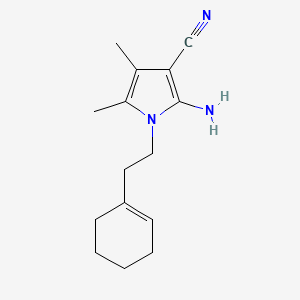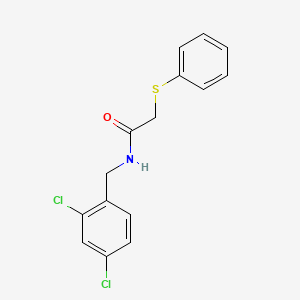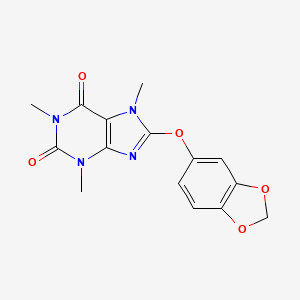![molecular formula C15H11N3O4 B5787314 2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5787314.png)
2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylamide, also known as CFA, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. CFA is a derivative of acrylamide and has a cyano group attached to the carbon-carbon double bond.
Wirkmechanismus
The mechanism of action of 2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylamide is not fully understood, but it is believed to involve the formation of a complex with the target molecule. In the case of copper ions, 2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylamide forms a complex with the copper ion, which results in a change in fluorescence intensity. In the case of PDT, 2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylamide is activated by light, which leads to the generation of reactive oxygen species that can kill cancer cells.
Biochemical and Physiological Effects:
2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylamide has been shown to have minimal toxicity in vitro, and its use in animal models has not resulted in any significant adverse effects. However, more studies are needed to fully understand the biochemical and physiological effects of 2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylamide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylamide is its selectivity for copper ions, which makes it a valuable tool for detecting copper ions in biological samples. Additionally, its use as a photosensitizer for PDT has shown promising results in preclinical studies.
However, there are some limitations to the use of 2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylamide in lab experiments. One of the main limitations is its low yield, which makes it difficult to obtain large quantities of the compound. Additionally, more studies are needed to fully understand the toxicity and side effects of 2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylamide.
Zukünftige Richtungen
There are several areas of future research for 2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylamide. One area is the development of more efficient synthesis methods that can increase the yield of the compound. Another area is the exploration of its potential applications in other fields, such as catalysis and material science. Additionally, more studies are needed to fully understand the toxicity and side effects of 2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylamide, as well as its mechanism of action. Overall, 2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylamide has shown significant potential for various scientific applications, and further research is needed to fully realize its potential.
Synthesemethoden
The synthesis of 2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylamide involves the reaction of 5-(2-methyl-4-nitrophenyl)-2-furan carboxaldehyde with malononitrile and ammonium acetate in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified through recrystallization. The yield of 2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylamide is typically around 50%.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylamide has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is its use as a fluorescent probe for detecting metal ions. 2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylamide has been shown to selectively bind to copper ions, and this property has been utilized for the detection of copper ions in biological samples.
Another area of research is the use of 2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylamide as a photosensitizer for photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer that involves the use of a photosensitizer and light to generate reactive oxygen species that can kill cancer cells. 2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylamide has been shown to be an effective photosensitizer for PDT, and its use in cancer treatment is being explored.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-9-6-11(18(20)21)2-4-13(9)14-5-3-12(22-14)7-10(8-16)15(17)19/h2-7H,1H3,(H2,17,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIQOYBWJGKNOW-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexyl-N'-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}thiourea](/img/structure/B5787249.png)

![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5787263.png)


![1-{3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5787275.png)

![methyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5787295.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B5787300.png)
![3-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5787309.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide](/img/structure/B5787320.png)
